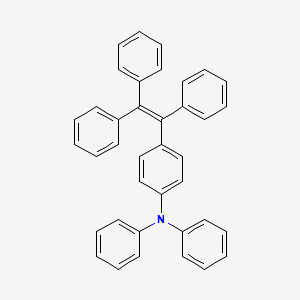
N,N-Diphenyl-4-(1,2,2-triphenylvinyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diphenyl-4-(1,2,2-triphenylvinyl)aniline is an organic compound with the molecular formula C38H29N and a molecular weight of 499.64 g/mol . It is known for its unique structural properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diphenyl-4-(1,2,2-triphenylvinyl)aniline typically involves the reaction of aniline derivatives with substituted ethylene compounds . One common method includes the reaction of N,N-diphenylaniline with 1,2,2-triphenylethene under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diphenyl-4-(1,2,2-triphenylvinyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
N,N-Diphenyl-4-(1,2,2-triphenylvinyl)aniline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N-Diphenyl-4-(1,2,2-triphenylvinyl)aniline involves its interaction with molecular targets through processes such as restricted intramolecular rotation and excited-state intramolecular proton transfer . These interactions result in unique photophysical properties, making it suitable for applications in molecular switches and photo-controllable materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N,N-Diphenyl-4-(1,2,2-triphenylvinyl)aniline is unique due to its aggregation-induced emission properties, which are not commonly found in similar compounds . This makes it particularly valuable in applications requiring luminescent materials with reversible photochromic behavior .
Eigenschaften
Molekularformel |
C38H29N |
|---|---|
Molekulargewicht |
499.6 g/mol |
IUPAC-Name |
N,N-diphenyl-4-(1,2,2-triphenylethenyl)aniline |
InChI |
InChI=1S/C38H29N/c1-6-16-30(17-7-1)37(31-18-8-2-9-19-31)38(32-20-10-3-11-21-32)33-26-28-36(29-27-33)39(34-22-12-4-13-23-34)35-24-14-5-15-25-35/h1-29H |
InChI-Schlüssel |
XFFKOCQUWGYEHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromopyrido[3,4-d]pyrimidine](/img/structure/B13650528.png)
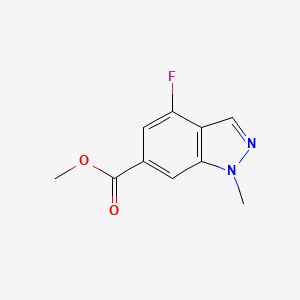
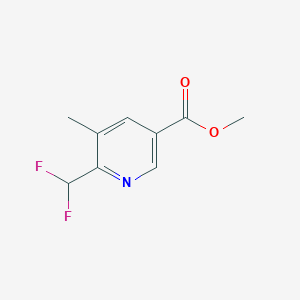
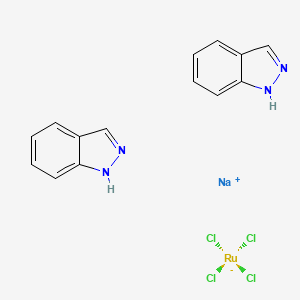
![[2-(4-Methoxyphenyl)-2-oxoethyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B13650540.png)
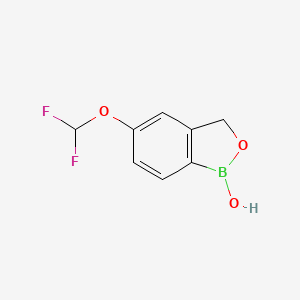
![3,7-Dibromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13650551.png)
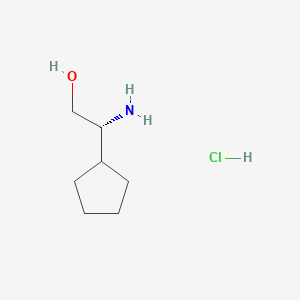
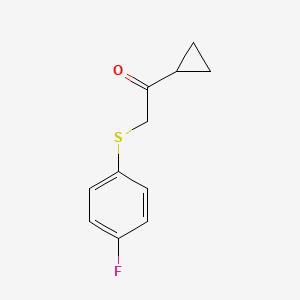
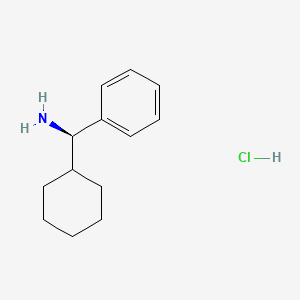
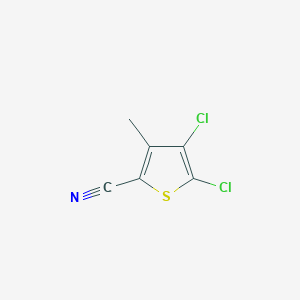
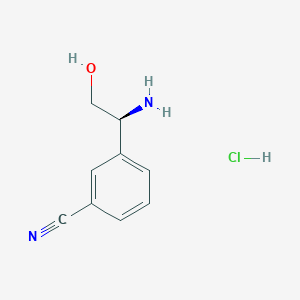

![ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate](/img/structure/B13650595.png)
